5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Overview
Description
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a cyclic tricyclic compound with a molecular formula of C15H13ClO2. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety. It has a molecular weight of 208.64 g/mol.
Preparation Methods
The synthesis of 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the cyclopropanation of an indene derivative followed by chlorination. One common synthetic route includes the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated or halogenated products.
Scientific Research Applications
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid include:
3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a similar structure but with the chlorine atom at a different position.
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
Ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate: This ester derivative is used in different synthetic applications due to its increased solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity and biological properties.
Properties
IUPAC Name |
5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKUPNAUQTSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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